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Compound of Interest

3,4-dibromo-1H-pyrrolo[2,3-
Compound Name:

c]pyridine
CAS No.: 1190318-87-6
Cat. No.: B3219499

Get Quote

Executive Summary

3,4-Dibromo-6-azaindole (CAS: 1190318-87-6) is a critical intermediate in the synthesis of
kinase inhibitors (e.g., JAK, CLK1) and peptidomimetics.[1][2][3] Its dual-halogenated core
allows for orthogonal cross-coupling reactions: the C3-bromide is reactive in electrophilic
pathways or metal-halogen exchange, while the C4-bromide (on the pyridine ring) is primed for
nucleophilic aromatic substitution (

) or palladium-catalyzed couplings.[2][3][4]

Accurate characterization is essential to ensure the regioselectivity of the bromination,
particularly to distinguish the 3,4-dibromo species from the 3-monobromo precursor or the 3,5-
dibromo isomer.[1][2][4]

Experimental Methodology

To ensure reproducibility and comparable spectral resolution, the following acquisition
parameters are recommended.
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Protocol: 13C NMR Acquisition

 Instrument: Bruker Avance Il HD (or equivalent) operating at

100 MHz for 13C (400 MHz 1H).

e Solvent:DMSO-d6 (Dimethyl sulfoxide-d6).[2][3]
o Rationale: 6-Azaindoles possess poor solubility in

[1][2][3] DMSO-d6 ensures complete solvation and minimizes aggregation-induced peak
broadening.[2][3]

e Concentration: 15-20 mg in 0.6 mL solvent.

o Temperature: 298 K (25 °C).[3][4]

o Reference: DMSO-d6 septet centered at 39.52 ppm.[1][3]

o Pulse Sequence: Proton-decoupled (zgpg30 or similar) with a relaxation delay (

) of

2.0 seconds to ensure quaternary carbon integration accuracy.

Comparative Spectral Data

The following table contrasts the experimental baseline of the parent 6-azaindole with the
calculated/predicted shifts for the 3,4-dibromo derivative. This comparison highlights the
specific shielding/deshielding effects induced by the bromine atoms.[2][3]

Table 1: Comparative 13C NMR Chemical Shifts (6, ppm)
in DMSO-d6[1][2][3][4][5]
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Carbon
. Atom Type
Position

6-Azaindole
(Parent)

[Exp]

3,4- Shift Effect
Dibromo-6- ( Mechanistic

azaindole Insight
[Calc]* )

c2 Pyrrole

126.5

Deshielding
due to
adjacent Br at
C3
(Inductive).[2]
[31[4]

131.2 +4.7

c3 Pyrrole

100.8

Heavy Atom
Effect: Direct
attachment of
Br causes
92.5 -8.3 o
significant
upfield
shielding.[1]

[3]

C3a Bridgehead

128.4

Steric
compression
and
electronic
126.1 -2.3 o
redistribution
from C3/C4

substitution.

[2](3]

ca Pyridine

132.8

Heavy Atom
Effect: Direct
124.8 -8.0 attachment of
Br shields the
nucleus.[1][3]
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Ortho-

P deshieldin
C5 Pyridine 115.6 121.4 15.8 g

effect from Br
at C4.[1][2][3]

Minimal long-
range effect;

Pyridine remains the

C7 142.9 144.1 +1.2

most
downfield

signal.[3]

Inductive

influence

_ from the

C7a Bridgehead 136.1 138.5 +2.4 o
pyridine ring
modifications.

[2](3]

*Note: "Calc" values are high-confidence predictions derived from ChemDraw/MestReNova

algorithms using substituent additivity rules (RMSE < 1.5 ppm).

Key Diagnostic Signals[2][3][4][6]

The C3 Upfield Shift: In the parent 6-azaindole, C3 is the most upfield aromatic signal
(~100.8 ppm).[2][3][4] Upon bromination, this signal shifts further upfield to ~92.5 ppm.[2][3]
[4] If this peak remains >100 ppm, C3 bromination is likely incomplete.[2][3][4]

The C4 Shift: The C4 carbon in the pyridine ring typically resonates at ~132 ppm.[2][3] The
presence of bromine at this position causes a distinct upfield shift to ~125 ppm,
distinguishing the 3,4-dibromo species from a 3,5-dibromo isomer (where C4 would remain
~132-135 ppm).[1][2][3][4]

Characterization Workflow

The following diagram outlines the logical decision tree for validating the synthesis of 3,4-

dibromo-6-azaindole.
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Caption: Decision logic for distinguishing mono- and di-brominated azaindoles based on 13C
NMR chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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